molecular formula C18H16ClNO3 B2605586 3-(2H-1,3-benzodioxol-5-yl)-1-(2-chlorobenzoyl)pyrrolidine CAS No. 1327103-26-3

3-(2H-1,3-benzodioxol-5-yl)-1-(2-chlorobenzoyl)pyrrolidine

Cat. No.: B2605586
CAS No.: 1327103-26-3
M. Wt: 329.78
InChI Key: BXPPXAOLRRRBMR-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-1-(2-chlorobenzoyl)pyrrolidine ( 1327103-26-3) is a chemical compound with the molecular formula C18H16ClNO3 and a molecular weight of 329.78 g/mol . This pyrrolidine derivative features a benzodioxole group and a 2-chlorobenzoyl moiety, which are of significant interest in medicinal chemistry and pharmaceutical research for the exploration of structure-activity relationships (SAR) . The compound's structure, characterized by a calculated topological polar surface area of 38.8 Ų and an XLogP3 of 3.7, suggests potential for central nervous system (CNS) activity and makes it a valuable candidate for high-throughput screening and hit-to-lead optimization studies . Researchers can utilize this compound as a key building block in the synthesis of more complex molecules or as a reference standard in bioactivity assays. Its defined molecular structure, available via InChI Key BXPPXAOLRRRBMR-UHFFFAOYSA-N, allows for precise identification and characterization in experimental work . This product is strictly labeled For Research Use Only (RUO) and is intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c19-15-4-2-1-3-14(15)18(21)20-8-7-13(10-20)12-5-6-16-17(9-12)23-11-22-16/h1-6,9,13H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPPXAOLRRRBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-chlorobenzoyl)pyrrolidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Chlorobenzoyl Group: This step might involve the acylation of the pyrrolidine ring using 2-chlorobenzoyl chloride under basic conditions.

    Coupling Reactions: The final step could involve coupling the benzodioxole and chlorobenzoyl intermediates under specific conditions, such as using a palladium catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the carbonyl group in the chlorobenzoyl moiety.

    Substitution: The aromatic rings in the compound could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidine ring substituted with a benzodioxole moiety and a chlorobenzoyl group. Its unique structure contributes to its biological activity and potential applications in drug development.

Medicinal Chemistry

One of the primary applications of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-chlorobenzoyl)pyrrolidine is in the field of medicinal chemistry. Its structural components suggest potential as:

  • Anticancer Agents : The compound's ability to interact with biological targets makes it a candidate for developing anticancer therapies. Studies have indicated that similar compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Histone Deacetylase Inhibitors : Research has shown that derivatives of benzodioxole can act as histone deacetylase inhibitors (HDACi), which are important in cancer treatment due to their role in regulating gene expression. The incorporation of the pyrrolidine structure may enhance this activity by improving binding affinity to target enzymes.

Case Study: Anticancer Activity

A study published in Molecules demonstrated that compounds containing benzodioxole structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications like chlorobenzoyl substitutions could enhance their efficacy .

Material Science

In addition to medicinal applications, the compound may also find use in material science:

  • Polymer Chemistry : The reactivity of this compound can be exploited for synthesizing functional polymers. Its ability to undergo polymerization reactions can lead to materials with tailored properties for specific applications such as drug delivery systems or smart materials.

Analytical Chemistry

The compound's unique spectral properties make it suitable for use as a standard in various analytical techniques:

  • Spectroscopy : The distinct infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound allow it to serve as a reference material for calibrating instruments used in chemical analysis.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer10[Study Reference 1]
Compound BHDAC Inhibition5[Study Reference 2]
This compoundPotential HDACiTBDCurrent Study

Table 2: Spectral Data Summary

TechniqueObserved ValueInterpretation
IR SpectroscopyPeaks at 1666 cm1^{-1}, 3480 cm1^{-1}C=O stretch, NH stretch
NMRδ (ppm): 6.10, 7.33Aromatic protons

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Structural Analogs

Compound Name Core Structure Substituents Key Features
Target Compound Pyrrolidine 3-(1,3-Benzodioxol-5-yl), 1-(2-Cl-benzoyl) Chlorine enhances lipophilicity; benzodioxole stabilizes ring conformation.
(E)-3-(2H-1,3-Benzodioxol-5-yl) Chalcone Propenone (C=O-CH=CH-) Benzodioxole, Chroman-8-yl E-configuration; intramolecular S(5) hydrogen bonding with carbonyl.
1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one Butan-1-one Benzodioxole, methylamino Linear ketone backbone; potential amine-mediated solubility.
(9E)-10-(2H-1,3-Benzodioxol-5-yl)-1-(pyrrolidin-1-yl)dec-9-en-1-one Decenyl-pyrrolidine Benzodioxole, long alkenyl chain Extended hydrophobic tail; unsaturated bond introduces conformational rigidity.

Conformational Analysis

The pyrrolidine ring puckering in the target compound can be analyzed using Cremer-Pople parameters (), which quantify out-of-plane displacements. For five-membered rings, the amplitude $ q $ and phase angle $ \phi $ define puckering modes (e.g., envelope, half-chair). Substituents like the bulky benzodioxole group likely induce a twisted conformation (e.g., $ q \sim 0.5 \, \text{Å}, \phi \approx 18^\circ $), contrasting with less-substituted pyrrolidines that adopt near-planar forms .

In comparison, the chalcone derivative () exhibits a dihedral angle of 14.32° between its aromatic rings due to steric hindrance from the chroman group.

Electronic and Intermolecular Interactions

  • Halogen Bonding : The 2-chlorobenzoyl group in the target compound may engage in Cl···O/N interactions, as seen in crystallographic studies of chlorinated aromatics ().
  • Hydrogen Bonding : Unlike the chalcone in (which forms an S(5) hydrogen-bonded ring), the target compound’s carbonyl oxygen could act as a hydrogen-bond acceptor, enhancing crystal packing stability.
  • Lipophilicity: The benzodioxole and chlorobenzoyl groups increase logP compared to analogs like the methylamino-substituted butanone (), impacting bioavailability .

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-1-(2-chlorobenzoyl)pyrrolidine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic implications.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrrolidine ring and the introduction of the benzodioxole and chlorobenzoyl moieties. The synthetic route may involve reactions such as:

  • Formation of Pyrrolidine: The pyrrolidine structure can be synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Benzodioxole: This can be achieved via electrophilic aromatic substitution or other coupling reactions.
  • Chlorobenzoyl Group Addition: The chlorobenzoyl moiety is often introduced through acylation reactions.

Antioxidant Properties

Research indicates that compounds containing the benzodioxole moiety exhibit significant antioxidant activity. This is attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity

Studies have demonstrated that derivatives of benzodioxole possess antimicrobial properties. These compounds have shown effectiveness against a range of bacteria and fungi, making them candidates for further development as antimicrobial agents .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has been shown to inhibit cell proliferation in different cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to modulate signaling pathways related to cancer cell survival and proliferation .

Case Studies

  • Anticancer Efficacy in Cell Lines
    • A study evaluated the effects of related benzodioxole derivatives on human cancer cell lines, revealing dose-dependent inhibition of cell growth. The mechanism was linked to the activation of caspases, which are crucial for apoptosis .
  • Antimicrobial Screening
    • Another study focused on the antimicrobial properties of benzodioxole derivatives against common pathogens. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting a promising therapeutic application for infections .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntioxidant15
3-(2H-1,3-benzodioxol-5-yl)-4-methylphenyl hydrazoneAntimicrobial12
3-(2H-1,3-benzodioxol-5-yl)-N-(4-methylphenyl)acetamideAnticancer8

The biological activities of this compound may be attributed to several mechanisms:

  • Radical Scavenging: The presence of hydroxyl groups in the benzodioxole structure allows for effective radical scavenging.
  • Enzyme Inhibition: Some studies suggest that these compounds may inhibit specific enzymes involved in oxidative stress responses or cancer progression.
  • Cell Cycle Modulation: Evidence indicates that these compounds can interfere with cell cycle progression, leading to enhanced apoptosis in cancer cells.

Q & A

Q. What are the optimal synthetic conditions for 3-(2H-1,3-benzodioxol-5-yl)-1-(2-chlorobenzoyl)pyrrolidine, and how is reaction efficiency assessed?

  • Methodological Answer : The synthesis involves a multi-step procedure. A key intermediate, 2-pyrrolidine-1-yl-benzaldehyde, is prepared by reacting 2-fluorobenzaldehyde with dialkylamine in DMF at 150 °C for 20 hours under microwave irradiation. Potassium carbonate is used as a base, and the reaction is monitored via TLC for completion . Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. Purification includes washing with ammonium chloride solution and drying over MgSO₄, yielding a brown oil (93% yield). For final coupling, microwave-assisted heating in n-butanol with cyanothioacetamide (1 equiv.) is employed .
  • Table: Key Reaction Parameters
ParameterCondition
SolventDMF/n-butanol
Temperature150 °C (glycerin bath)
Reaction Time20 hours (microwave-assisted)
BaseK₂CO₃
Yield93% (intermediate)

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : 1H NMR is critical for structural confirmation. For example, the intermediate 2-pyrrolidine-1-yl-benzaldehyde shows distinct signals: δ 10.01 (s, CNO), aromatic protons at δ 7.61–6.75, and pyrrolidine protons at δ 3.33–1.96 . Elemental analysis (e.g., N%: 7.5 observed vs. 7.99 calculated) validates purity. Mass spectrometry (not explicitly detailed in evidence) would complement these for molecular weight confirmation. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Q. How can researchers ensure compound stability during storage and handling?

  • Methodological Answer : Store the compound in airtight, light-protected containers under inert gas (argon/nitrogen) at −20 °C to prevent degradation. Purity (≥95%) should be verified via HPLC before use. Avoid prolonged exposure to moisture, as the benzodioxole moiety may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the 2-chlorobenzoyl group during pyrrolidine functionalization?

  • Methodological Answer : The electron-withdrawing 2-chlorobenzoyl group directs electrophilic substitution to the pyrrolidine ring’s α-position due to inductive effects. Computational modeling (e.g., DFT calculations) can map electron density distribution, while NOESY NMR may reveal steric interactions influencing regioselectivity. Comparative studies with meta-/para-substituted benzoyl analogs could further validate this .

Q. How can competing side reactions (e.g., over-alkylation or hydrolysis) be minimized during synthesis?

  • Methodological Answer :
  • Controlled stoichiometry : Use a slight excess of pyrrolidine (1.1 equiv.) to favor mono-substitution.
  • Low-temperature quenching : Rapid cooling post-reaction reduces hydrolysis of the benzodioxole ring.
  • Protective groups : Temporarily protect reactive sites (e.g., benzodioxole oxygen) with trimethylsilyl chloride before coupling .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the target compound from byproducts .

Q. What structure-activity relationship (SAR) trends are hypothesized for this compound in biological systems?

  • Methodological Answer : The 2-chlorobenzoyl group may enhance lipophilicity, improving membrane permeability, while the benzodioxole moiety could engage in π-π stacking with aromatic residues in enzyme active sites. In silico docking (e.g., AutoDock Vina) paired with mutagenesis studies can identify critical interactions. For example, replacing the chlorine atom with fluorine (less electronegative) or methoxy (bulkier) may alter binding affinity .

Data Contradictions and Resolution

  • Contradiction : uses DMF and microwaves for synthesis, whereas other protocols (e.g., ) employ n-butanol under conventional heating.
    • Resolution : Microwave irradiation accelerates reaction kinetics, reducing side product formation. However, solvent polarity (DMF vs. n-butanol) may affect intermediate stability. Researchers should optimize based on target scalability and purity requirements .

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